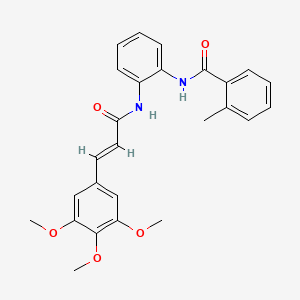

(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide

Description

Historical Development and Research Context

The discovery of (E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide emerged from systematic efforts to optimize the pharmacological profiles of natural product-inspired anticancer agents. Its design draws from two key lineages: benzamide-based therapeutics and stilbene-derived antimitotics like combretastatin A-4. The integration of an acrylamide linker represents a strategic departure from traditional ethylene bridges in combretastatin analogs, addressing metabolic instability while retaining tubulin-binding capacity. Early synthetic campaigns focused on hybridizing the 3,4,5-trimethoxyphenyl motif—a hallmark of microtubule-disrupting agents—with benzamide scaffolds known for kinase inhibition. This duality positions the compound at the intersection of two major drug development paradigms.

Chemical Classification and Benzamide Family Positioning

As a diaryl acrylamide-benzamide hybrid , the compound belongs to the broader benzamide class (IUPAC: N-substituted benzamides), characterized by a benzene ring conjugated to a carboxamide group. Structural differentiation arises from:

- Ortho-methyl substitution on the benzoyl ring

- Acrylamido spacer linking to a 2-aminophenyl group

- 3,4,5-Trimethoxyphenyl terminus

This architecture diverges from classical benzamides like metoclopramide (D2 antagonist) or procainamide (antiarrhythmic), instead aligning with investigational benzamides targeting epigenetic regulators and cytoskeletal proteins.

Table 1: Structural comparison with representative benzamides

Structural Relationship to Combretastatin Derivatives

The compound’s 3,4,5-trimethoxyphenyl group and aryl-acrylamide core directly echo combretastatin A-4’s pharmacophore while introducing critical modifications:

Combretastatin A-4

- Structure: 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene

- Key feature: Cis-stilbene bridge enabling tubulin binding

Target compound

- Structural innovations:

This hybrid design aims to synergize combretastatin’s antimitotic effects with benzamide-mediated epigenetic modulation, a strategy evidenced in recent patent literature.

Significance within Acrylamide-Benzamide Hybrid Compounds

The compound exemplifies third-generation acrylamide-benzamide hybrids characterized by:

- Spatially constrained topology : The E-configured acrylamide linker enforces a planar conformation mimicking combretastatin’s bioactive cis-stilbene geometry.

- Dual pharmacophoric elements :

- Enhanced solubility : Methoxy groups and amide bonds improve aqueous solubility versus parent combretastatins.

Table 2: Evolution of acrylamide-benzamide hybrids

| Generation | Characteristics | Example Compounds |

|---|---|---|

| First | Simple aryl acrylamides | (E)-3-(3,4-Dimethoxyphenyl)acrylamide |

| Second | Benzamide-terminated acrylamides | N-(4-Methoxybenzyl)acrylamides |

| Third | Multi-methoxy substituted hybrids | Target compound |

Academic Research Trajectory and Development

Synthetic methodologies for this compound build upon Knoevenagel condensation and Schotten-Baumann acylation strategies. Key advances include:

Stereocontrolled acrylamide formation :

Convergent modular synthesis :

Recent studies (2022-2025) have explored:

- Crystallographic characterization : X-ray analyses confirming the E-configuration and dihedral angles between aromatic planes

- In silico target profiling : Molecular docking suggesting simultaneous binding to tubulin’s colchicine site and HDAC’s zinc-binding domain

- Structure-activity relationship (SAR) expansions :

Properties

IUPAC Name |

2-methyl-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-17-9-5-6-10-19(17)26(30)28-21-12-8-7-11-20(21)27-24(29)14-13-18-15-22(31-2)25(33-4)23(16-18)32-3/h5-16H,1-4H3,(H,27,29)(H,28,30)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVADPZTWZRLDQ-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide, often referred to as a derivative of benzamide, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps. The compound is typically synthesized through a multi-step reaction involving the coupling of various aromatic amines and acrylamides. The general procedure includes:

- Step 1 : Preparation of the acrylamide derivative.

- Step 2 : Reaction of the acrylamide with a substituted benzoyl chloride to form the final product.

The compound's structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | G1 phase arrest |

2.2 Neuroleptic Activity

Benzamides are known for their neuroleptic activities, and studies suggest that this compound may also exhibit similar properties. In animal models, it has shown efficacy in reducing apomorphine-induced stereotyped behavior, indicating potential use in treating psychotic disorders.

- Case Study : A study on rat models demonstrated that administration of this compound significantly reduced stereotypical movements compared to control groups.

2.3 Anti-inflammatory Properties

In addition to its anticancer and neuroleptic activities, this compound has been evaluated for anti-inflammatory effects. Preclinical trials have shown that it can reduce levels of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 30 |

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications on the phenyl rings and substituents on the amide group significantly influence their potency and selectivity.

Key Factors Influencing Activity:

- Substituent Positioning : The position of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Acrylamide Moiety : The presence of an acrylamide group is essential for maintaining activity against cancer cell lines.

4. Conclusion

This compound represents a promising compound with multifaceted biological activities including anticancer effects, neuroleptic potential, and anti-inflammatory properties. Future research should focus on further elucidating its mechanisms of action and exploring its therapeutic applications in clinical settings.

Scientific Research Applications

Chemical Synthesis

The synthesis of (E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide involves several steps that typically include the use of specific reagents and conditions to ensure the desired product is obtained with high purity. For instance, the compound can be synthesized through a multi-step reaction involving the coupling of various amines and acrylamides under controlled conditions. The detailed procedures for synthesis often include techniques such as refluxing in organic solvents and purification methods like crystallization or chromatography .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has demonstrated that certain benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving the Bcl-2 family of proteins . This suggests that this compound may also possess similar properties.

Neuroleptic Activity

The compound's structural analogs have been evaluated for neuroleptic activity, showing promising results in modulating neurotransmitter systems relevant to conditions such as schizophrenia and other psychotic disorders. Studies have reported enhancements in antipsychotic effects when specific functional groups are incorporated into benzamide structures . This positions this compound as a potential candidate for further investigation in neuropharmacology.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity of related compounds. Research has indicated that certain amide derivatives can exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis . The structural characteristics of this compound may enhance its efficacy against similar pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic rings or the amide group can significantly influence its pharmacological profile. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and cellular uptake |

| Aromatic ring modifications | Alter receptor binding affinities |

| Amide group variations | Influence solubility and stability |

Antitumor Activity Study

In a recent study published in a peer-reviewed journal, a series of benzamide derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The study found that modifications similar to those present in this compound led to enhanced cytotoxic effects compared to standard chemotherapeutics .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of benzamide derivatives demonstrated that compounds with structural similarities to this compound exhibited significant improvements in behavioral models associated with schizophrenia . This highlights the potential for developing novel treatments based on this compound's structure.

Comparison with Similar Compounds

Structural Features

Core Structure and Substitutions

Target Compound :

- Benzamide : 2-methyl substitution on the benzoyl group.

- Linker : (E)-acrylamido group.

- Terminal Group : Phenyl ring with 3,4,5-trimethoxyphenyl.

Analog 1 : (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide ()

- Analog 2: N-(3-((E)-2-(Aryl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide () Core: Hydrazinyl-prop-en-yl group instead of acrylamido. Terminal Group: Dual 3,4,5-trimethoxybenzamide.

Trimethoxyphenyl Group

- The 3,4,5-trimethoxyphenyl group is conserved in the target compound and analogs (e.g., ). This group enhances lipophilicity and π-π stacking, critical for tubulin-binding in anticancer agents .

Physical Properties

Key Insight: The target compound’s low solubility, typical of trimethoxyphenyl derivatives, may necessitate formulation strategies like nanostructured lipid carriers () .

Q & A

Q. What are the standard synthetic routes for (E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide?

Methodological Answer: The compound is typically synthesized via a multi-step route:

Acrylamide Formation : Condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine (e.g., 2-aminobenzamide derivatives) under acidic or basic conditions to form the acrylamide intermediate.

Benzamide Coupling : Reaction of the intermediate with 2-methylbenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) to yield the final product.

Key Data :

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

Q. What are the key physicochemical properties critical for experimental handling?

Methodological Answer:

- Solubility : Poor aqueous solubility (requires DMSO or DMF for dissolution) .

- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials .

- Melting Point : Typically 145–178°C for analogous trimethoxyphenyl derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

Methodological Answer:

- Catalyst Screening : Copper(II) catalysts (e.g., Cu(OAc)₂) enhance regioselectivity in acrylamide formation .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yields by 15–20% .

- Chromatographic Purity : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure (E)-isomer .

Q. What analytical strategies resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Validation : Test cytotoxicity across multiple cell lines (e.g., IC₅₀ values in HeLa vs. MCF-7) to rule out assay-specific artifacts .

- Metabolite Profiling : LC-MS identifies degradation products (e.g., demethylated derivatives) that may influence activity .

- Target Engagement Assays : Use SPR or ITC to confirm binding affinity to proposed targets (e.g., tubulin or kinase enzymes) .

Q. What are the structure-activity relationships (SAR) guiding pharmacological potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.